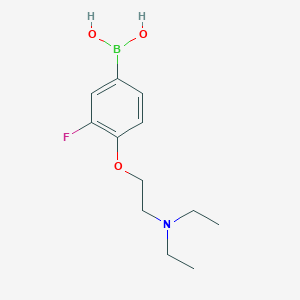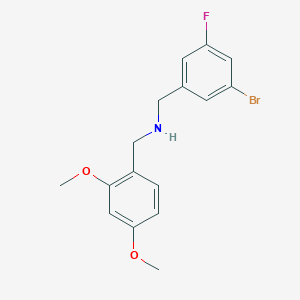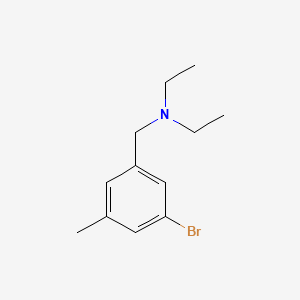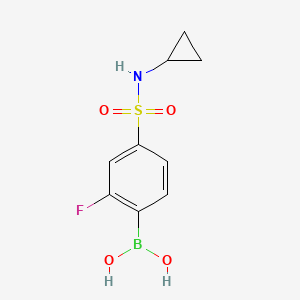
(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid
Overview
Description
“(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C9H11BFNO4S . It has a molecular weight of 259.07 g/mol. The compound is typically stored under inert atmosphere and at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid” is 1S/C9H12BNO4S/c12-10(13)7-1-5-9(6-2-7)16(14,15)11-8-3-4-8/h1-2,5-6,8,11-13H,3-4H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid” is a solid substance . The compound is typically stored under inert atmosphere and at temperatures between 2-8°C .
Scientific Research Applications
Synthesis and Chemical Reactions
Boronic acids are integral in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction, which is pivotal for creating biaryl compounds. These reactions are essential for synthesizing various organic molecules, including natural products and polymers. For example, boronic acids react with aryl halides in the presence of a palladium catalyst to form biaryls, which are core structures in many pharmaceuticals and organic materials (Osakada, Onodera, & Nishihara, 2005). Moreover, the study of boronic acid derivatives has led to innovative methods for synthesizing complex molecules, such as the electrochemical borylation of carboxylic acids, offering a straightforward and economical pathway to generate boronic acids from readily available carboxylic acids (Barton, Chen, Blackmond, & Baran, 2021).
Sensing Applications
Boronic acids have unique properties that make them excellent sensors for detecting sugars and other diols due to their ability to form reversible covalent bonds with these compounds. This capability is used in developing glucose sensors and other diagnostic tools. For instance, fluorescent chemosensors utilizing boronic acid derivatives can distinguish between carbohydrates based on their binding, providing a basis for selective sugar recognition in biological and environmental samples (Oesch & Luedtke, 2015).
Safety And Hazards
properties
IUPAC Name |
[4-(cyclopropylsulfamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO4S/c11-9-5-7(3-4-8(9)10(13)14)17(15,16)12-6-1-2-6/h3-6,12-14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKLZHYGMPFKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




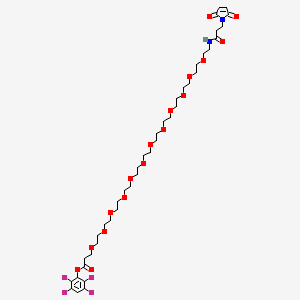
![(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B1458566.png)
![2-Azaspiro[4.4]nonane-4-carbonitrile](/img/structure/B1458567.png)

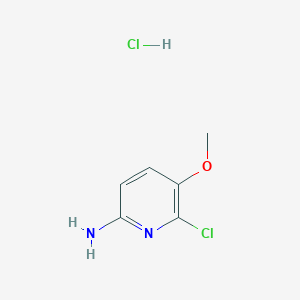
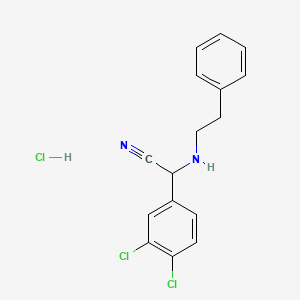
![4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1458573.png)
